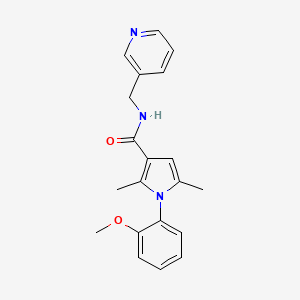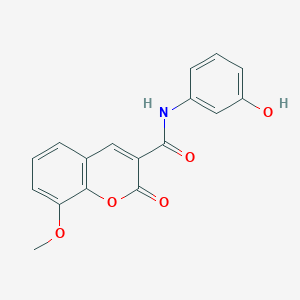
3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide” is a synthetic organic compound that features a carbazole moiety linked to a triazole ring via a propanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide” typically involves the following steps:
Formation of the Carbazole Moiety: The carbazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Propanamide Chain: The propanamide chain can be introduced via an amide coupling reaction, often using reagents such as carbodiimides (e.g., EDCI) and catalysts like DMAP.
Introduction of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes under copper-catalyzed conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as scalability. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the carbazole moiety, leading to the formation of carbazole-quinones.
Reduction: Reduction reactions may target the triazole ring or the amide linkage, potentially leading to ring-opened or reduced amide products.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the carbazole or triazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized carbazole derivatives, reduced triazole compounds, and substituted carbazole or triazole products.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in transition metal catalysis.
Materials Science: Potential use in organic electronics or as a building block for polymers.
Biology
Pharmacology: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Biochemistry: Study of its interactions with biological macromolecules.
Medicine
Drug Development: Potential use as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Industry
Chemical Industry: Use as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Industry: Potential incorporation into drug formulations.
Mechanism of Action
The mechanism of action of “3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide” would depend on its specific application. In a pharmacological context, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Carbazole Derivatives: Compounds like 9-ethylcarbazole or 3,6-dibromo-9H-carbazole.
Triazole Derivatives: Compounds such as 1,2,4-triazole or 3-amino-1,2,4-triazole.
Uniqueness
“3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide” is unique due to its specific combination of a carbazole moiety and a triazole ring, which may confer distinct chemical and biological properties compared to other compounds.
Properties
Molecular Formula |
C17H19N5O |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
3-(1,2,3,4-tetrahydrocarbazol-9-yl)-N-(1H-1,2,4-triazol-5-yl)propanamide |
InChI |
InChI=1S/C17H19N5O/c23-16(20-17-18-11-19-21-17)9-10-22-14-7-3-1-5-12(14)13-6-2-4-8-15(13)22/h1,3,5,7,11H,2,4,6,8-10H2,(H2,18,19,20,21,23) |
InChI Key |
RGEUSPHNFWPAMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)NC4=NC=NN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(1H-indol-3-yl)-1-[4-(phenoxyacetyl)piperazin-1-yl]propan-1-one](/img/structure/B12175612.png)

![N-(7-methoxyquinolin-3-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B12175617.png)
![tert-butyl (1-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperidin-4-yl)carbamate](/img/structure/B12175621.png)
![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(2Z)-4-(thiophen-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B12175623.png)

![2-methoxy-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]benzamide](/img/structure/B12175642.png)
![N-{3-[7-(2-chlorophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide](/img/structure/B12175655.png)

![6-chloro-N-{2-[(3-methylbutyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B12175669.png)
![N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3-methoxybenzamide](/img/structure/B12175676.png)
![1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B12175677.png)
